![molecular formula C23H23ClN4O4 B11009591 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11009591.png)

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-クロロ-1H-インドール-1-イル)エチル]-3-[1-(4-メトキシフェニル)-2,5-ジオキソイミダゾリジン-4-イル]プロパンアミドは、インドール誘導体のクラスに属する合成化合物です。インドール誘導体は、その多様な生物学的活性で知られており、潜在的な治療用途のために広く研究されています。

製造方法

合成経路と反応条件

N-[2-(4-クロロ-1H-インドール-1-イル)エチル]-3-[1-(4-メトキシフェニル)-2,5-ジオキソイミダゾリジン-4-イル]プロパンアミドの合成は、通常、市販の出発物質から始まる複数のステップを伴います。一般的な合成経路の1つは、以下のステップを含みます。

インドール部分の形成: インドール環は、フィッシャーインドール合成法を使用して合成できます。この方法は、フェニルヒドラジン誘導体がアルデヒドまたはケトンと酸触媒の存在下で反応するものです。

クロロ基の導入: クロロ基は、塩化チオニルまたは五塩化リンなどの試薬を用いたハロゲン化反応によって導入できます。

イミダゾリジノン環の形成: イミダゾリジノン環は、適切なアミンとカルボニル化合物を反応させ、続いて環化させることで合成できます。

インドール部分とイミダゾリジノン部分のカップリング: 最後のステップは、インドール部分とイミダゾリジノン部分をアミド結合を介してカップリングすることです。この反応は、通常、N,N'-ジシクロヘキシルカルボジイミド (DCC) や 1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド (EDC) などのカップリング試薬を用いて行われます。

工業生産方法

この化合物の工業生産は、収率とスケーラビリティを向上させるために、上記の合成経路の最適化を含みます。これには、連続フロー反応器の使用、高度な精製技術、および品質と効率の一貫性を確保するためのプロセス最適化が含まれる場合があります。

化学反応解析

反応の種類

N-[2-(4-クロロ-1H-インドール-1-イル)エチル]-3-[1-(4-メトキシフェニル)-2,5-ジオキソイミダゾリジン-4-イル]プロパンアミドは、以下を含む様々な化学反応を起こすことができます。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて酸化できます。これにより、追加の官能基が導入されたり、既存の官能基が修飾されたりします。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を用いた還元反応は、分子内の特定の官能基を還元するために使用できます。

置換: クロロ基は、アミンやチオールなどの他の求核剤によって、求核置換反応によって置換できます。

加水分解: アミド結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを生成します。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的 hydrogenation。

置換: アミン、チオール、アルコールなどの求核剤。

加水分解: 酸性 (塩酸) または塩基性 (水酸化ナトリウム) 条件。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は、ヒドロキシル化またはカルボキシル化された誘導体を生成する可能性がありますが、還元は、アミンまたはアルコール誘導体を生成する可能性があります。

科学研究への応用

N-[2-(4-クロロ-1H-インドール-1-イル)エチル]-3-[1-(4-メトキシフェニル)-2,5-ジオキソイミダゾリジノン-4-イル]プロパンアミドは、以下を含む、いくつかの科学研究への応用があります。

化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および様々な有機変換における試薬として使用されています。

生物学: 抗がん、抗菌、抗炎症作用などの潜在的な生物学的活性について研究されています。

医学: この化合物は、特に特定の疾患を標的にする新規薬剤の開発における潜在的な治療用途について調査されています。

産業: 新しい材料の開発に使用され、他の貴重な化合物の合成のための前駆体として使用されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis method, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound, followed by cyclization.

Coupling of the Indole and Imidazolidinone Moieties: The final step involves coupling the indole and imidazolidinone moieties through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

科学的研究の応用

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

作用機序

N-[2-(4-クロロ-1H-インドール-1-イル)エチル]-3-[1-(4-メトキシフェニル)-2,5-ジオキソイミダゾリジノン-4-イル]プロパンアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。インドール部分は、セロトニン受容体などの様々な生物学的受容体と相互作用することが知られており、神経伝達物質の活性を調節できます。イミダゾリジノン環は、疾患経路に関与する酵素や他のタンパク質と相互作用することで、化合物の生物学的活性に寄与する可能性もあります。

類似の化合物との比較

類似の化合物

N-[2-(1H-インドール-3-イル)エチル]-2-(4-イソブチルフェニル)プロパンアミド: この化合物は、インドール部分を共有しており、類似の生物学的活性を持っています。

N-[2-(1H-インドール-3-イル)エチル]-3-(4-メトキシフェニル)プロパンアミド:

独自性

N-[2-(4-クロロ-1H-インドール-1-イル)エチル]-3-[1-(4-メトキシフェニル)-2,5-ジオキソイミダゾリジノン-4-イル]プロパンアミドは、クロロ置換インドールとイミダゾリジノン環の両方の存在によって独自です。これらの構造的特徴の組み合わせにより、独特の生物学的活性が付与される可能性があり、さらなる研究開発に貴重な化合物となっています。

類似化合物との比較

Similar Compounds

N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares the indole moiety and has similar biological activities.

N-[2-(1H-Indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide:

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide is unique due to the presence of both the chloro-substituted indole and the imidazolidinone ring. This combination of structural features may confer distinct biological activities and make it a valuable compound for further research and development.

特性

分子式 |

C23H23ClN4O4 |

|---|---|

分子量 |

454.9 g/mol |

IUPAC名 |

N-[2-(4-chloroindol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide |

InChI |

InChI=1S/C23H23ClN4O4/c1-32-16-7-5-15(6-8-16)28-22(30)19(26-23(28)31)9-10-21(29)25-12-14-27-13-11-17-18(24)3-2-4-20(17)27/h2-8,11,13,19H,9-10,12,14H2,1H3,(H,25,29)(H,26,31) |

InChIキー |

RWRVGMFFJLKSHF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCN3C=CC4=C3C=CC=C4Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B11009510.png)

![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B11009522.png)

![N-[2-(1H-indol-3-yl)ethyl]-N~2~-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinamide](/img/structure/B11009533.png)

![(2R)-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11009541.png)

![2-chloro-N-(2-{5-[({2-[(2-methoxyethyl)sulfanyl]phenyl}carbonyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide](/img/structure/B11009557.png)

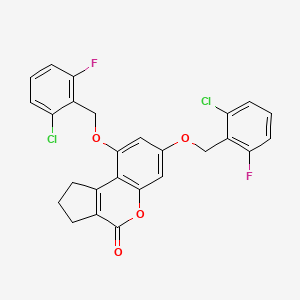

![5,7-bis[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11009562.png)

![4-methyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11009581.png)

![methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate](/img/structure/B11009584.png)

![2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11009585.png)

![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11009588.png)

![5-oxo-N-(pyridin-4-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11009593.png)